molecular formula C13H9Cl2NO B1454202 2-(3,5-Dichlorobenzoyl)-6-methylpyridine CAS No. 1187170-03-1

2-(3,5-Dichlorobenzoyl)-6-methylpyridine

Cat. No. B1454202
CAS RN: 1187170-03-1
M. Wt: 266.12 g/mol
InChI Key: ZGWUFOFKLMIKAF-UHFFFAOYSA-N
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Description

“2-(3,5-Dichlorobenzoyl)-6-methylpyridine” is a chemical compound that is derived from 3,5-dichlorobenzoyl chloride . The compound is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

The synthesis of 3,5-dichlorobenzoyl chloride involves reactions of arylamine compounds in N,N′-dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives . The synthesis also involves the use of 3,5-dichlorobenzonitrile .


Molecular Structure Analysis

The molecular structure of 3,5-dichlorobenzoyl chloride, a precursor to “2-(3,5-Dichlorobenzoyl)-6-methylpyridine”, is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,5-dichlorobenzoyl chloride include sulfonation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-dichlorobenzoyl chloride include a molecular weight of 209.46 . The compound is a solid with a refractive index of n20/D 1.582 (lit.) . It has a boiling point of 135-137 °C/25 mmHg (lit.) and a melting point of 28 °C (lit.) .

Scientific Research Applications

Synthesis of Dichlorobenzamide Derivatives

The compound can be used in the synthesis of dichlorobenzamide derivatives. Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .

Crystal Structure Analysis

The compound plays a crucial role in crystal structure analysis. The structures of compounds synthesized from it were established by X-ray crystallography .

Synthesis of 3,5-Dichlorobenzoic Acid

The compound can be used in the synthesis of 3,5-dichlorobenzoic acid. The synthesis process involves chlorinating benzonitrile used as a raw material to generate 3,5-dichlorobenzonitrile, and then performing hydrolysis and acidification reaction to obtain 3,5-dichlorobenzoic acid .

Preparation of Tetrahydroisoquinoline

The compound can be used in the preparation of tetrahydroisoquinoline. Tetrahydroisoquinoline was prepared in three steps from readily commercially available 3,5-dichlorobenzoyl chloride and 2-aminoethanol .

Protection of Secondary Amine

The compound can be used in the protection of the secondary amine. Formaldehyde instead of triphenylmethyl chloride was employed in the protection of the secondary amine .

Synthesis of Propyzamide

The compound can be used in the synthesis of propyzamide. The process has the advantages of accessible and cheap raw material, low production cost of the product, high process safety coefficient and short process flow .

Safety and Hazards

3,5-Dichlorobenzoyl chloride is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is harmful if swallowed and may be corrosive to metals . Safety measures include wearing protective clothing and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(3,5-dichlorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-3-2-4-12(16-8)13(17)9-5-10(14)7-11(15)6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWUFOFKLMIKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dichlorobenzoyl)-6-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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